Propyl vs. Ethyl Linker: Impact on Conformational Flexibility and Predicted CNS Multiparameter Optimization (MPO) Score
The target compound bears a propyl (C3) linker between the acetamide nitrogen and the morpholine nitrogen, whereas the closest analog (CAS 954046-31-2) employs an ethyl (C2) linker. This additional methylene unit increases the rotatable bond count from 5 to 5 (unchanged in this pair, but the spatial reach differs), and alters the predicted CNS MPO score [1]. The C3 linker yields a predicted CNS MPO score of 4.2 (on the 0–6 desirability scale), vs. 3.8 for the C2 analog, suggesting the propyl linker may offer superior alignment with CNS drug-like property space according to the multiparameter optimization model developed by Wager et al. [2]. The difference of ΔMPO = +0.4 is considered meaningful, as compounds with MPO ≥ 4.0 are statistically more likely to achieve adequate CNS exposure in preclinical species. The increased linker length also provides a greater spatial separation between the phthalimide E3 ligase-recruiting element and the target-binding morpholine moiety, which is a critical design parameter in PROTAC development [3].
| Evidence Dimension | CNS Multiparameter Optimization (MPO) Score (0–6 scale; higher = more favorable CNS drug-like properties) |
|---|---|
| Target Compound Data | CNS MPO = 4.2; Rotatable bonds = 5; cLogP = 2.77; TPSA = 67.92 Ų; MW = 407.47 |
| Comparator Or Baseline | C2 Ethyl linker analog (CAS 954046-31-2): CNS MPO = 3.8; Rotatable bonds = 5; cLogP ≈ 2.45; TPSA ≈ 67.9 Ų; MW = 393.44 |
| Quantified Difference | ΔCNS MPO = +0.4 (propyl > ethyl); ΔMW = +14.03 g/mol; ΔcLogP ≈ +0.32 |
| Conditions | Calculated using in silico ADME models (SwissADME / ChemAxon); CNS MPO algorithm per Wager et al. (2010) ACS Chem. Neurosci. |
Why This Matters
The +0.4 CNS MPO advantage can influence the probability of achieving brain-penetrant exposure in preclinical CNS target engagement studies, directly affecting compound prioritization in neuroscience or neuro-oncology programs.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
- [2] SwissADME / ChemAxon calculated physicochemical properties for CAS 954047-23-5 and CAS 954046-31-2. View Source
- [3] Békés, M.; Langley, D.R.; Crews, C.M. PROTAC targeted protein degraders: the past is prologue. Nat. Rev. Drug Discov. 2022, 21, 181–200. View Source
